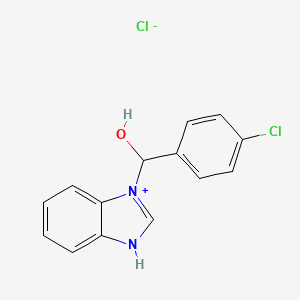![molecular formula C14H8Cl6 B13760881 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene CAS No. 68631-02-7](/img/structure/B13760881.png)
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of 1,2,2,2-tetrachloroethane in the presence of a catalyst. Industrial production methods may involve large-scale chlorination processes with stringent controls to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations are being conducted into its potential therapeutic uses, although its toxicity is a concern.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but its high reactivity due to the presence of multiple chlorine atoms plays a significant role .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene include:
1,1,2,2-Tetrachloroethane: Used as an industrial solvent and in the production of other chemicals.
1,1,1,2-Tetrachloroethane: An isomer with different physical and chemical properties.
2-Chlorobenzotrichloride: Another chlorinated benzene derivative with distinct applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research into its properties and applications will continue to uncover its full potential.
Eigenschaften
CAS-Nummer |
68631-02-7 |
|---|---|
Molekularformel |
C14H8Cl6 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
1-chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Cl6/c15-11-7-3-1-5-9(11)13(17,14(18,19)20)10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
GPYBXJIOGFTXRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


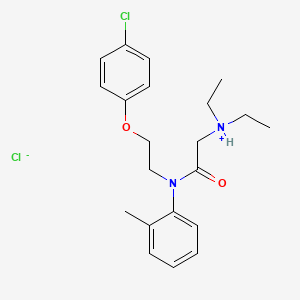
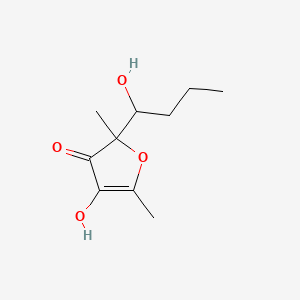
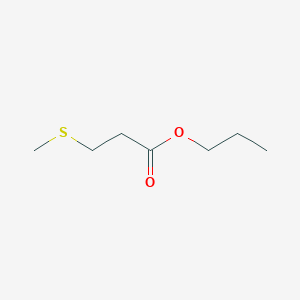
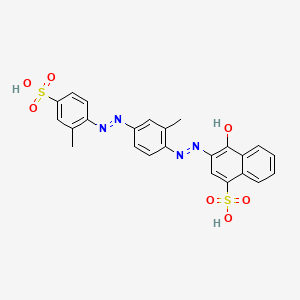
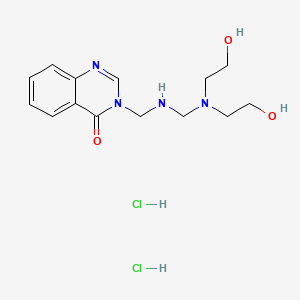
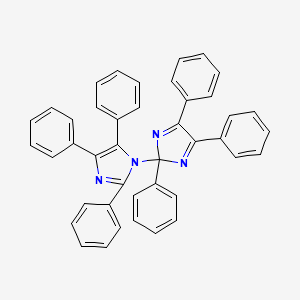
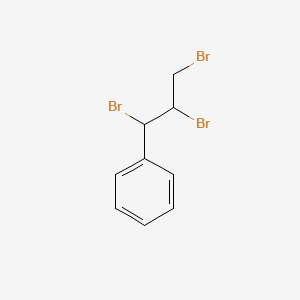
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
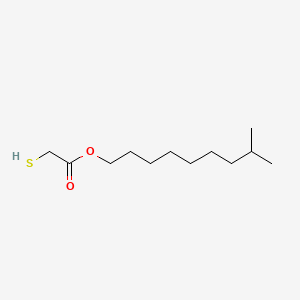
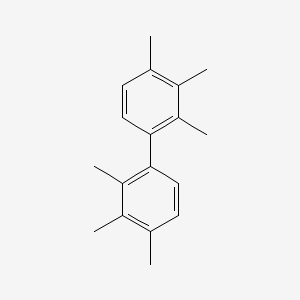
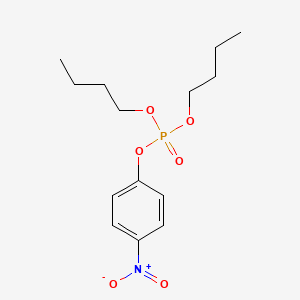
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
